3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide

Description

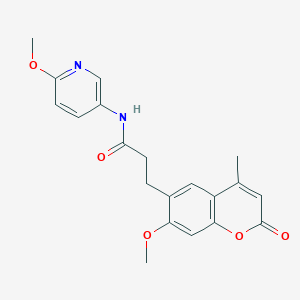

The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic propanamide derivative featuring a coumarin core (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) linked to a 6-methoxypyridin-3-yl group via a propanamide bridge.

The following sections compare this compound with structurally and functionally similar molecules.

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide |

InChI |

InChI=1S/C20H20N2O5/c1-12-8-20(24)27-17-10-16(25-2)13(9-15(12)17)4-6-18(23)22-14-5-7-19(26-3)21-11-14/h5,7-11H,4,6H2,1-3H3,(H,22,23) |

InChI Key |

AYKQRDQNGNXLKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents.

Methoxylation and Methylation: Introduction of methoxy and methyl groups can be done using methyl iodide and sodium methoxide.

Coupling with Pyridine Derivative: The chromenone core can be coupled with a pyridine derivative through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might target the carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aromatic rings, facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The chromenone and pyridine moieties might interact with biological pathways, influencing processes like signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide

The closest structural analog is 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide (CAS: 1010902-08-5, Molecular Formula: C₁₉H₁₈N₂O₄, Molar Mass: 338.36 g/mol). The key difference lies in the pyridine substituent: the target compound has a 6-methoxy group at the 3-position of the pyridine ring, whereas this analog lacks the methoxy group and has the pyridine nitrogen at the 4-position.

Key Structural and Functional Differences:

Substituent Effects :

- The 6-methoxy group in the target compound may enhance hydrophobic interactions or hydrogen bonding in biological targets compared to the unsubstituted pyridin-4-yl group.

- The position of the pyridine nitrogen (3 vs. 4) could alter electronic properties and binding orientation.

Molecular Weight and Solubility: The target compound’s additional methoxy group increases its molar mass to approximately 368.38 g/mol (estimated formula: C₂₀H₂₀N₂O₅).

Functional Analogs: Propanamide-Based GLUT4 Inhibitors

Two propanamide derivatives, N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide and (3-((3-((methyl(-(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone, have been shown to bind GLUT4 in myeloma cells, mimicking ritonavir’s glucose-disposal modulation .

Comparison with Target Compound:

- Structural Divergence: These compounds feature bulkier aromatic systems (e.g., quinoline, cyclopenta-pyrazole) instead of coumarin.

DNAJA1/mutp53-Targeting Propanamides

Compounds 7-3 (3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-phenylpropyl)propanamide) and A11 (3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-{3-[methyl(phenyl)amino]propyl}propanamide) inhibit DNAJA1 and destabilize mutant p53.

Key Differences:

- Core Structure : These analogs replace the coumarin group with pyran and hydroxyphenyl moieties, which may alter redox activity and protein-binding specificity.

- Biological Activity : The target compound’s coumarin core could offer unique advantages in DNA intercalation or kinase inhibition compared to pyran-based systems .

Tabulated Comparison of Key Compounds

*Estimated based on structural analysis.

Research Implications and Gaps

- SAR Insights : The methoxy group at the pyridine 6-position in the target compound may optimize steric and electronic interactions for target binding compared to its analogs.

- Unanswered Questions : Direct biological data for the target compound are absent in the provided evidence. Future studies should evaluate its activity against GLUT4, DNAJA1, or other targets linked to its structural motifs.

Biological Activity

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic compound with a complex structure that integrates a chromenone moiety and a pyridine derivative. Its molecular formula is with a molecular weight of approximately 338.36 g/mol. The compound's unique structural features, including methoxy and methyl groups, contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as the Schotten–Baumann reaction for the formation of amide functions from amines and acyl chlorides. The process requires careful control of reaction conditions to achieve high yields and purity.

Biological Activities

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Research suggests potential efficacy in inhibiting tumor cell proliferation.

- Neuroprotective Effects : There are indications of its ability to protect neuronal cells, which could be relevant in neurodegenerative disease contexts.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. For instance, the chromenone moiety is known to influence various signaling pathways associated with inflammation and cancer progression.

Summary of Biological Activities

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.36 g/mol |

| CAS Number | 1010902-08-5 |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial properties of various derivatives of chromenone compounds, including our target compound. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

- Antitumor Efficacy : A cell line study revealed that treatment with this compound resulted in reduced viability of cancer cells compared to control groups, highlighting its potential as an antitumor agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.